molecular formula C19H22N2Se B14700534 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine CAS No. 24495-58-7

1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine

Cat. No.: B14700534
CAS No.: 24495-58-7
M. Wt: 357.4 g/mol
InChI Key: PPQAIDAYDPKTDJ-UHFFFAOYSA-N
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Description

1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of selenepins. This compound is characterized by the presence of a selenepin ring fused with a dibenzo structure and a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine typically involves the formation of the selenepin ring followed by the attachment of the piperazine group. One common method involves the McMurry coupling reaction to form the cyclic alkene, which is then hydroborated and oxidized to yield the desired selenepin structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The selenepin ring can be oxidized using reagents like selenium dioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in the presence of an oxidizing agent.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.

Scientific Research Applications

1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is unique due to the presence of the selenium atom in its structure. This imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24495-58-7

Molecular Formula

C19H22N2Se

Molecular Weight

357.4 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzoselenepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H22N2Se/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3

InChI Key

PPQAIDAYDPKTDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3[Se]C4=CC=CC=C24

Origin of Product

United States

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